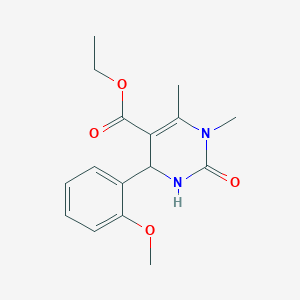

Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Crystal System and Unit Cell

- Crystal system : Triclinic

- Space group : P1

- Unit cell parameters :

- a = 7.5227(12) Å

- b = 9.7163(15) Å

- c = 14.122(2) Å

- α = 72.617(6)°

- β = 87.300(6)°

- γ = 71.296(6)°

- Volume = 931.7(3) ų

Key Structural Features

Pyrimidine ring conformation :

Substituent orientations :

Intermolecular interactions :

Tautomeric Forms and Stereochemical Considerations

Tautomerism

The 2-oxo group enables keto-enol tautomerization, though computational studies favor the keto form due to:

- Stabilization via intramolecular hydrogen bonding (N1–H···O2)

- Reduced ring strain in the keto configuration

- Electron-withdrawing effects of the carboxylate group disfavoring enolization

| Tautomer | Energy (Relative) | Stability Factors |

|---|---|---|

| Keto | 0 kcal/mol | Resonance stabilization |

| Enol | +8.2 kcal/mol | Steric hindrance at C2 |

Stereochemistry

Chiral centers :

Conformational flexibility :

Stereoelectronic effects :

Propriétés

IUPAC Name |

ethyl 6-(2-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-15(19)13-10(2)18(3)16(20)17-14(13)11-8-6-7-9-12(11)21-4/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSGJVLSLJWIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 301321-51-7) is a bioactive compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.35 g/mol

- CAS Number : 301321-51-7

Structural Representation

The compound features a pyrimidine core with substituents that may influence its biological activity. The presence of the methoxyphenyl group is particularly noteworthy for its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in methylation processes. For instance, studies on related compounds have shown competitive inhibition against protein methyltransferases, which play critical roles in epigenetic regulation .

- Antioxidant Properties : Some derivatives of pyrimidine compounds have demonstrated antioxidant activities, suggesting that this compound could possess similar properties .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on pyrimidine derivatives reported that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : Research has suggested that related pyrimidine derivatives may protect neuronal cells from oxidative stress and neurodegeneration. This effect is hypothesized to be mediated through modulation of signaling pathways involved in cell survival .

- Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Data Table of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit promising antitumor properties. For instance, a study conducted on various pyrimidine derivatives showed that modifications to the ethyl group could enhance cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes relevant to tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it can inhibit the growth of certain bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that the methoxy group plays a crucial role in enhancing antimicrobial activity .

Neuroprotective Effects

In neuropharmacology, ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown potential neuroprotective effects. Experimental models indicate that it may reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Research has demonstrated its effectiveness against specific pests while being less toxic to beneficial insects. Field trials have shown that formulations containing this compound can significantly reduce pest populations without harming non-target species .

Material Science

Polymer Chemistry

In material science, ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate has been utilized in synthesizing advanced polymers with improved thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as aerospace and automotive components .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | High | |

| Antimicrobial | Moderate to High | |

| Neuroprotective | Significant | |

| Pesticide Efficacy | Effective |

Case Study 1: Antitumor Efficacy Evaluation

A study published in a peer-reviewed journal examined the antitumor efficacy of ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Development of Eco-friendly Pesticides

In agricultural research conducted over two growing seasons, formulations containing this compound were tested against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an eco-friendly pesticide alternative .

Comparaison Avec Des Composés Similaires

Chlorophenyl Derivatives

Ethyl 4-(2-Chlorophenyl)-1,6-Dimethyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (4a)

- Molecular Formula : C₁₅H₁₇ClN₂O₃

- Synthesis : Prepared via Biginelli condensation using o-chlorobenzaldehyde, yielding 70% with a melting point (mp) of 215°C. IR ν(C=O) ester = 1708 cm⁻¹, ν(C=O) amide = 1615 cm⁻¹ .

- Comparison : The electron-withdrawing chlorine substituent increases polarity compared to the methoxy group, leading to higher melting points and altered solubility.

Ethyl 4-(2,6-Dichlorophenyl) Analog (4f)

Fluorophenyl and Cyanophenyl Derivatives

- Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo Derivatives

- Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo Analog Structure: Replaces the oxo group with thioxo (C=S), altering hydrogen-bonding interactions. Crystallography: Adopts a flattened boat conformation and forms N–H···S hydrogen bonds .

Substituent Position and Functional Group Effects

Methoxy Group Position

Bulkier Substituents

- Ethyl 4-(4-Isopropylphenyl) Derivative

Core Heterocycle Modifications

Thioxo vs. Oxo Derivatives

- Ethyl 4-(4-Cyanophenyl)-2-Thioxo Analog Synthesis: Utilizes thiourea instead of urea, yielding thioamide functionalities. Biological Relevance: Thioxo derivatives exhibit distinct binding affinities, e.g., enhanced calcium channel blocking activity compared to oxo analogs .

Methyl Group Variations

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Derivatives

Research Findings and Implications

- Synthetic Efficiency : Chlorophenyl derivatives (e.g., 4a, 4f) exhibit higher yields (70–88%) compared to methoxy-substituted analogs, likely due to the electron-withdrawing effects of chlorine facilitating cyclization .

- Biological Activity : Thioxo derivatives show promise in targeting ion channels, while methoxy and hydroxy groups enhance interactions with enzymes like cyclooxygenase .

- Crystallographic Insights : Substituents influence molecular conformation; e.g., the 2-methoxyphenyl group in the target compound may induce steric strain, affecting packing efficiency .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The compound is typically synthesized via multi-step protocols involving cyclocondensation reactions. For example, the Biginelli reaction is widely used for analogous tetrahydropyrimidines, employing aldehydes, β-keto esters, and urea derivatives under acidic conditions . Reaction optimization may involve solvent selection (e.g., ethanol or dichloromethane), temperature control (reflux conditions), and catalysts (e.g., HCl or Lewis acids). Intermediate purification via column chromatography and recrystallization is critical to isolate high-purity products .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Ethyl acetoacetate, 2-methoxybenzaldehyde, urea, HCl/EtOH, reflux | 65–75 | TLC, |

| 2 | Methylation (CHI, KCO/DMF) | 80–85 | HPLC, IR |

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and regiochemistry (e.g., methoxy group at C2-phenyl, methyl groups at C1/C6) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., N–H···O/S hydrogen bonds). SHELXL software refines crystallographic data to determine bond lengths, angles, and torsion angles .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

Yield optimization requires systematic parameter variation:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions .

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side-product formation. Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR suggesting conformational flexibility vs. X-ray indicating rigid structure) require:

- Complementary Techniques : Variable-temperature NMR or DFT calculations to assess dynamic behavior .

- Purity Validation : Re-examining HPLC traces or repeating crystallography with higher-resolution data .

- Crystallographic Software : SHELX utilities (SHELXD/SHELXE) refine disordered regions or twinned crystals .

Q. What strategies validate the biological activity of this compound against specific enzyme targets?

- In Vitro Assays : Enzyme inhibition studies (e.g., IC determination) using purified targets (e.g., kinases, oxidoreductases) .

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes, guided by crystallographic data .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methoxy with hydroxyl groups) to correlate structural changes with activity trends .

Table 2: Example Biological Activity Protocol

| Assay Type | Target | Key Parameters | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | IC = 12 µM, ATP competition | |

| Antibacterial | S. aureus | MIC = 64 µg/mL, time-kill kinetics |

Q. How do non-covalent interactions influence the crystal packing of this compound?

Weak interactions (e.g., N–H···O, C–H···π) stabilize the lattice. For example, the 2-methoxyphenyl group participates in van der Waals contacts, while the carbonyl oxygen forms hydrogen bonds with adjacent NH groups . Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.